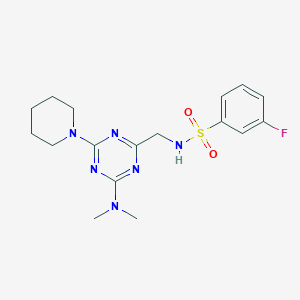![molecular formula C22H25N3O6S B2875481 Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-26-4](/img/structure/B2875481.png)
Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The molecule contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . It also has an acetylphenyl group, a carbamoyl group, and a sulfonyl group attached to the piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the acetylphenyl and carbamoyl groups, and the attachment of the sulfonyl group . The exact methods would depend on the specific reactions used and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached acetylphenyl, carbamoyl, and sulfonyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring, for example, is known to participate in various reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Compounds with complex structures, including those related to Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, are often synthesized for their potential applications in dyeing textiles, demonstrating the versatility of heterocyclic compounds in producing dyes with very good wash, perspiration, sublimation, and rub fastness ratings. For instance, novel heterocyclic disperse dyes with thiophene moiety have been developed for dyeing polyester fibers, showing a range of colors and fastness properties (Iyun et al., 2015).
Antimicrobial Activity
- Sulfonamide hybrids, including sulfonamide carbamates, have been synthesized and evaluated for antimicrobial activities. These compounds, including Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl)-phenyl]carbamothioyl)- carbamate, demonstrated significant activity against tested bacteria, highlighting the potential of similar compounds in developing new antimicrobial agents (Hussein, 2018).
Material Science Applications
- In material science, the synthesis and characterization of novel quinazolines with potential antimicrobial agents emphasize the importance of such compounds in developing materials with embedded antimicrobial properties. These compounds could be utilized in coatings or materials designed to resist microbial growth (Desai et al., 2007).
Biological Evaluation and Molecular Docking Studies
- The development of novel dihydropyridine (DHP) analogs as potent antioxidants includes synthesizing and evaluating compounds like 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These studies involve molecular docking and ADMET properties to assess the antioxidant, metal chelating activities, and potential therapeutic applications (Sudhana & Jangampalli Adi, 2019).
Catalytic Applications
- The catalytic applications of compounds with urea moiety in synthesizing various biologically active molecules under mild and green conditions demonstrate the utility of these compounds in organic synthesis, facilitating the development of environmentally friendly synthetic methodologies (Zolfigol et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDLAHHTVWUCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)




![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)
